1-Bromo-N-(3-ethynylphenyl)methanesulfonamide
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Overview
Description
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide is a high-purity compound with a molecular weight of 274.14 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable tool in various laboratory applications . This compound is characterized by its bromine, ethynyl, and methanesulfonamide functional groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide typically involves the reaction of 3-ethynylaniline with methanesulfonyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-N-(3-ethynylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine and ethynyl groups can participate in various biochemical pathways, leading to the modulation of enzyme activities and cellular processes. The sulfonamide group is known to interact with proteins and enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but with a fluorine atom instead of an ethynyl group.
1-Bromo-N-(3-phenyl)benzenesulfonamide: Lacks the ethynyl group, affecting its reactivity and selectivity.
Uniqueness
1-Bromo-N-(3-ethynylphenyl)methanesulfonamide is unique due to its combination of bromine, ethynyl, and methanesulfonamide groups. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BrNO2S |
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Molecular Weight |
274.14 g/mol |
IUPAC Name |
1-bromo-N-(3-ethynylphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-8-4-3-5-9(6-8)11-14(12,13)7-10/h1,3-6,11H,7H2 |
InChI Key |
NJZBNUNWDUKGOO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)CBr |
Origin of Product |
United States |
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